tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate
Description
Properties
Molecular Formula |
C15H31NO2S |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
tert-butyl N-(6-butan-2-ylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C15H31NO2S/c1-6-13(2)19-12-10-8-7-9-11-16-14(17)18-15(3,4)5/h13H,6-12H2,1-5H3,(H,16,17) |
InChI Key |
NKTSQNVHHJUEIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Step 1: Preparation of the alkyl sulfide intermediate, specifically the butan-2-ylsulfanylhexyl moiety.
- Step 2: Coupling of this intermediate with a tert-butyl carbamate group to form the target carbamate compound.
This approach ensures the selective protection of the amine functionality as a tert-butyl carbamate and the incorporation of the sulfanyl substituent via nucleophilic substitution or thiol-alkylation reactions.
Detailed Reaction Conditions and Procedures
Representative Experimental Procedure
One reported procedure involves dissolving the alkyl sulfanyl precursor in dry DMF, adding potassium carbonate as a base, and stirring at 70°C for 15 hours to achieve alkylation. The reaction mixture is then quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, concentrated, and purified by silica gel chromatography using a gradient of heptane and ethyl acetate to isolate the desired intermediate.
Subsequently, this intermediate is reacted with tert-butyl carbamate under similar basic conditions in DMF or acetone, sometimes employing microwave irradiation at 65°C for 3 hours to enhance yield and reduce reaction time. The final product is purified by chromatography and characterized by NMR, IR, and mass spectrometry.
Analytical Data and Characterization
- NMR Spectroscopy: Proton NMR shows characteristic signals for tert-butyl groups (~1.36 ppm, singlet, 9H), methylene protons adjacent to sulfur and nitrogen, and alkyl chain protons consistent with the butan-2-ylsulfanylhexyl structure.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 289.5 g/mol, confirming the molecular formula C15H31NO2S.
- IR Spectroscopy: Carbamate carbonyl stretching observed near 1680-1700 cm⁻¹; S-C stretching bands also noted.
- Purity: Chromatographic methods (HPLC, LC-MS) confirm purity levels typically above 95% after purification.
Research Outcomes and Optimization Insights
- Base Selection: Potassium carbonate is commonly employed due to its moderate strength and compatibility with DMF and acetone solvents. Cesium carbonate has been used for enhanced reactivity in palladium-catalyzed couplings.
- Solvent Effects: Polar aprotic solvents like DMF facilitate nucleophilic substitution reactions efficiently. Acetone is also used, particularly under microwave conditions, to accelerate reaction kinetics.
- Temperature and Time: Elevated temperatures (65-120°C) and extended reaction times (3-15 hours) are typical to drive reactions to completion. Microwave irradiation can reduce reaction times significantly.
- Purification: Silica gel chromatography with gradient elution (heptane/ethyl acetate or dichloromethane/ethyl acetate mixtures) provides effective separation of product from impurities.
- Yield Improvement: Use of phase transfer catalysts or additives like potassium iodide can improve yields by enhancing nucleophilicity or solubility of reactants.
- Scalability: Procedures have been demonstrated on gram to multi-gram scale with consistent yield and purity, indicating suitability for preparative synthesis.
Summary Table of Key Preparation Methods
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of sulfanyl precursor with alkyl halide | Potassium carbonate, butan-2-yl halide | DMF | 70°C | 15 h | 62 | Quenching with NH4Cl, silica gel chromatography |
| Carbamate coupling with tert-butyl carbamate | Potassium carbonate or cesium carbonate | DMF or acetone | 65-120°C | 3-6 h | 45-74 | Microwave irradiation accelerates reaction |
| Palladium-catalyzed coupling (advanced method) | Pd catalyst, phosphine ligands, base | DMF | 80-120°C | Variable | Variable | Used in complex derivatives synthesis |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with various enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The evidence provides data on several analogs with structural or functional similarities, enabling a focused comparison. Key differentiating factors include substituent groups, molecular properties, and applications.
Structural and Functional Comparisons
Table 1: Comparative Overview of Key Analogs
Key Differentiators
Substituent Reactivity: The allyl sulfanyl group in the prop-2-en-1-ylsulfanyl analog (CAS 2059933-97-8) offers reactivity for thiol-ene click chemistry, unlike the butan-2-ylsulfanyl group in the target compound, which may exhibit steric hindrance due to its branched alkyl chain. The methylamino variant (CAS 1013915-06-4) introduces a reactive amine, enabling conjugation but requiring stringent handling due to its corrosivity and respiratory hazards.
The aminohexyl derivative (Compound 153) has a lower molecular weight (216.32 g/mol) and simpler structure, facilitating integration into bioconjugates.
Safety Profiles: The methylamino variant (CAS 1013915-06-4) is classified as hazardous (Danger, Packing Group III), whereas the allyl sulfanyl analog lacks reported hazards, suggesting greater stability.
Biological Activity
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a sulfanyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₃₁N₁O₂S
- Molecular Weight : Approximately 289.5 g/mol
- Functional Groups : Carbamate and sulfanyl groups
The presence of the tert-butyl group contributes to steric hindrance, while the sulfanyl group may enhance the compound's reactivity and interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies typically focus on:
- Binding Affinity : The strength of the interaction with specific biological molecules.
- Pharmacodynamics : The effects of the compound on biological systems.
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion of the compound.
Therapeutic Potential
Studies have suggested potential therapeutic applications for this compound in treating conditions such as:
- Neurodegenerative Diseases : Potential use as an AMPA receptor function enhancer, which could be beneficial for conditions like Alzheimer's disease and schizophrenia .
- Pain Management : Investigations into its role as a modulator for pain perception pathways, indicating possible applications in analgesic therapies .
Case Studies and Research Findings
- Interaction Studies : Various studies have employed techniques such as molecular docking to predict how this compound interacts with target proteins involved in disease pathways. These studies highlight its potential as a lead compound for further development.
- Synthesis and Derivatives : The synthesis of this compound often involves multi-step processes that allow for the introduction of various functional groups, enhancing its versatility in drug design.
- Comparative Analysis : Comparative studies with structurally similar compounds have shown that variations in substituents can significantly affect biological activity. For example, compounds with different alkyl or aryl groups exhibit varying degrees of potency against specific biological targets.
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
